
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is an organic compound characterized by the presence of a carbazole core substituted with a 4-bromo-2,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: 4-Bromo-2,5-dimethylphenylboronic acid, carbazole, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or toluene.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring efficient catalyst recovery and recycling.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced carbazole derivative.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include:
Charge Transport: The carbazole core facilitates efficient charge transport due to its conjugated π-system.
Fluorescence: The compound’s structure allows for strong fluorescence, making it useful in bioimaging applications.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromo and dimethyl substituents, resulting in different electronic properties.
9-(4-Methylphenyl)-9H-carbazole: Similar structure but without the bromine atom, affecting its reactivity and applications.
9-(4-Bromo-phenyl)-9H-carbazole: Similar but lacks the additional methyl groups, influencing its steric and electronic properties.
Uniqueness
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is unique due to the presence of both bromine and methyl substituents on the phenyl ring
Propiedades
Número CAS |
845755-76-2 |
|---|---|
Fórmula molecular |
C20H16BrN |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
9-(4-bromo-2,5-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H16BrN/c1-13-12-20(14(2)11-17(13)21)22-18-9-5-3-7-15(18)16-8-4-6-10-19(16)22/h3-12H,1-2H3 |
Clave InChI |
YYWFOXMZUDGKNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)
![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)



![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)


